molecular formula C12H12N2O2S B14750394 2,4-Pentanedione, 3-(1H-benzimidazol-2-ylthio)- CAS No. 5268-65-5

2,4-Pentanedione, 3-(1H-benzimidazol-2-ylthio)-

Cat. No.: B14750394
CAS No.: 5268-65-5
M. Wt: 248.30 g/mol
InChI Key: ZGNKSEGCMGFVNQ-UHFFFAOYSA-N
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Description

2,4-Pentanedione, 3-(1H-benzimidazol-2-ylthio)- is a chemical compound that features a benzimidazole ring attached to a pentanedione backbone. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiparasitic, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pentanedione, 3-(1H-benzimidazol-2-ylthio)- typically involves the reaction of 2,4-pentanedione with 2-mercaptobenzimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Pentanedione, 3-(1H-benzimidazol-2-ylthio)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The benzimidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

2,4-Pentanedione, 3-(1H-benzimidazol-2-ylthio)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and antiparasitic properties.

    Medicine: Explored for its potential anticancer activities.

Mechanism of Action

The mechanism of action of 2,4-Pentanedione, 3-(1H-benzimidazol-2-ylthio)- involves its interaction with various molecular targets. The benzimidazole ring is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound may also interfere with microbial cell wall synthesis, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzimidazole: Shares the benzimidazole ring but lacks the pentanedione moiety.

    2,4-Pentanedione: Lacks the benzimidazole ring.

    Benzimidazole: The parent compound of the benzimidazole derivatives.

Uniqueness

2,4-Pentanedione, 3-(1H-benzimidazol-2-ylthio)- is unique due to the combination of the benzimidazole ring and the pentanedione backbone. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

5268-65-5

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

3-(1H-benzimidazol-2-ylsulfanyl)pentane-2,4-dione

InChI

InChI=1S/C12H12N2O2S/c1-7(15)11(8(2)16)17-12-13-9-5-3-4-6-10(9)14-12/h3-6,11H,1-2H3,(H,13,14)

InChI Key

ZGNKSEGCMGFVNQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C)SC1=NC2=CC=CC=C2N1

Origin of Product

United States

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